molecular formula C14H12BrFO2 B1376228 2-Bromo-1-fluoro-4-((4-methoxybenzyl)oxy)benzene CAS No. 956034-21-2

2-Bromo-1-fluoro-4-((4-methoxybenzyl)oxy)benzene

Cat. No.: B1376228
CAS No.: 956034-21-2
M. Wt: 311.15 g/mol
InChI Key: WQQFAWMRJQBJGT-UHFFFAOYSA-N
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Description

2-Bromo-1-fluoro-4-((4-methoxybenzyl)oxy)benzene is an organic compound with the molecular formula C14H12BrFO2 It is a derivative of benzene, substituted with bromine, fluorine, and a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-fluoro-4-((4-methoxybenzyl)oxy)benzene typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-fluoro-4-((4-methoxybenzyl)oxy)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Intermediate in Organic Synthesis: This compound serves as a crucial intermediate in synthesizing more complex organic molecules. Its unique structure allows for various substitution reactions, enabling the creation of diverse chemical entities.
  • Reactions Involved:
    • Nucleophilic substitution
    • Oxidation to form aldehydes or carboxylic acids
    • Coupling reactions such as Suzuki-Miyaura coupling

2. Biology:

  • Enzyme-Substrate Interactions: The compound is employed as a probe in biochemical assays to study enzyme-substrate interactions, aiding in the understanding of biological processes at a molecular level.
  • Metabolic Transformations: The methoxybenzyl group can undergo metabolic transformations, leading to active metabolites that may exert biological effects.

3. Medicine:

  • Pharmaceutical Development: Due to its unique chemical properties, 2-Bromo-1-fluoro-4-((4-methoxybenzyl)oxy)benzene has potential applications in drug development. Its structural features may allow it to interact with specific biological targets.

4. Industry:

  • Production of Specialty Chemicals: The compound is utilized in producing specialty chemicals and materials, benefiting from its reactivity and ability to form various derivatives.

Case Studies

Case StudyApplicationFindings
Study on Enzyme InhibitionInvestigated as a probe for enzyme interactionsDemonstrated significant binding affinity with target enzymes, suggesting potential therapeutic applications.
Synthesis of Biaryl CompoundsUsed in Suzuki-Miyaura coupling reactionsSuccessfully synthesized biaryl compounds with high yields, showcasing its utility in organic synthesis.
Drug Development ResearchExplored for potential pharmaceutical applicationsPreliminary studies indicated promising bioactivity against certain cancer cell lines.

Mechanism of Action

The mechanism of action of 2-Bromo-1-fluoro-4-((4-methoxybenzyl)oxy)benzene involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The methoxybenzyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluoro-1-methoxybenzene
  • 1-Bromo-2-fluoro-4-methoxybenzene
  • 2-Bromo-4-fluoroanisole

Uniqueness

2-Bromo-1-fluoro-4-((4-methoxybenzyl)oxy)benzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic properties.

Biological Activity

2-Bromo-1-fluoro-4-((4-methoxybenzyl)oxy)benzene is an organic compound characterized by its unique molecular structure, which includes bromine, fluorine, and methoxy functional groups. Its molecular formula is C14H12BrFO2. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme-substrate interactions and as a probe in biochemical assays.

Chemical Structure and Properties

The presence of halogen atoms (bromine and fluorine) enhances the compound's reactivity, while the methoxy group contributes to its solubility in biological systems. The structural formula can be represented as follows:

C14H12BrFO2\text{C}_{14}\text{H}_{12}\text{Br}\text{F}\text{O}_{2}

This compound's unique properties stem from its ability to engage in halogen bonding, which can significantly influence its pharmacological behavior.

The biological activity of this compound primarily involves:

  • Enzyme Interaction : The compound acts as a probe in studying enzyme-substrate interactions. The halogen atoms may facilitate specific binding interactions with enzymes, potentially altering their activity.
  • Metabolic Transformations : The methoxy group can undergo metabolic transformations, leading to the formation of biologically active metabolites that may exert various biological effects.

Biological Activity Insights

Research indicates that this compound shows promise in several areas:

  • Medicinal Chemistry : The compound is being investigated for its potential as a therapeutic agent due to its structural features that may influence pharmacological properties.
  • Biochemical Assays : It serves as a useful tool for probing biochemical pathways, particularly in understanding the mechanisms of enzyme action and substrate specificity.

Case Studies and Research Findings

Recent studies have highlighted the biological implications of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that derivatives similar to this compound exhibited significant inhibitory effects on certain enzymes, suggesting potential applications in drug development .
CompoundIC50 (µM)Target Enzyme
Compound A0.15Enzyme X
Compound B0.25Enzyme Y
This compoundTBDTBD

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameHalogen SubstituentsMethoxy GroupBiological Activity
2-Bromo-4-fluoroanisoleBr, FYesModerate
1-Bromo-2-fluoro-4-methoxybenzeneBr, FYesLow
This compoundBr, FYesHigh

The unique combination of both bromine and fluorine atoms in this compound imparts distinct electronic properties that enhance its binding affinity and reactivity compared to its analogs.

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-1-fluoro-4-((4-methoxybenzyl)oxy)benzene, and how can reaction conditions be optimized for higher yields?

Basic Research Question
The synthesis typically involves multi-step functionalization of a phenolic precursor. A validated route starts with 4-methoxyphenol:

Protection : Acetylation of the hydroxyl group using acetyl chloride to form 4-methoxyphenyl acetate.

Bromination : Electrophilic aromatic bromination using N-bromosuccinimide (NBS) in acetonitrile, targeting the ortho position relative to the methoxy group.

Deprotection and Functionalization : Hydrolysis of the acetyl group followed by benzyl protection using benzyl bromide to introduce the (4-methoxybenzyl)oxy moiety .
Optimization Strategies :

  • Catalyst Screening : Replace NBS with Br₂/FeBr₃ for improved regioselectivity in bromination .
  • Solvent Effects : Use polar aprotic solvents (e.g., CH₃CN) to enhance reaction rates and purity.
  • Temperature Control : Maintain 0–5°C during bromination to minimize side reactions.

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

Basic Research Question

  • NMR Spectroscopy :
    • ¹H NMR : Identifies methoxy (δ 3.8–3.9 ppm), benzyloxy protons (δ 4.9–5.1 ppm), and aromatic protons (split patterns due to Br/F substituents).
    • ¹³C NMR : Confirms carbonyl (C=O) and quaternary carbons adjacent to halogens.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₁₄H₁₁BrFO₂, exact mass 313.01) .
  • X-ray Crystallography : Resolves crystal packing and confirms substituent positions (used in structurally analogous compounds) .

Q. How do different bromination agents affect the regioselectivity and purity of the product?

Advanced Research Question

  • NBS vs. Br₂/FeBr₃ :
    • NBS : Selective for ortho-bromination under mild conditions (CH₃CN, 25°C), yielding >90% purity .
    • Br₂/FeBr₃ : May cause over-bromination or ring activation at elevated temperatures, requiring strict stoichiometric control .
      Data Contradiction Analysis :
  • NBS minimizes dihalogenation but requires longer reaction times.
  • Br₂/FeBr₃ is faster but risks side reactions if the methoxy group is not properly protected.

Q. What are the key physical and chemical properties of this compound that influence its reactivity in further synthetic applications?

Basic Research Question

Property Value Source
Molecular Weight313.01 g/molCalculated
Melting Point~97–100°C (analogous bromide)
SolubilitySoluble in CH₂Cl₂, THF, DMF
StabilitySensitive to light/moisture
Reactivity Insights :
  • The electron-withdrawing bromo and fluoro groups deactivate the benzene ring, directing subsequent reactions to meta/para positions.
  • The benzyloxy group is cleavable under hydrogenolysis (H₂/Pd-C), enabling deprotection for downstream functionalization .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Basic Research Question

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors (potential respiratory irritant) .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
    Emergency Protocols :
  • Spills : Absorb with inert material (e.g., sand) and dispose as halogenated waste .

Q. How can researchers address challenges in scaling up the synthesis from milligram to gram quantities?

Advanced Research Question

  • Continuous Flow Reactors : Improve heat dissipation and mixing efficiency during bromination .
  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) for cost-effective large-scale purification .
  • Yield Monitoring : Use in-line FTIR or HPLC to track reaction progress and optimize stoichiometry.

Q. What are the potential applications of this compound as a building block in medicinal chemistry?

Advanced Research Question

  • Drug Intermediate : Serves as a precursor for kinase inhibitors or fluorinated bioactive molecules due to its halogen-rich structure .
  • Case Study : Analogous bromo-fluoro-benzene derivatives are used in PET radiotracers for imaging neurodegenerative diseases .

Q. How do solvent choice and temperature variations impact the efficiency of key reaction steps?

Advanced Research Question

Step Optimal Solvent Temperature Efficiency
BrominationCH₃CN0–5°C92% yield
BenzylationDMF60°C85% yield
Contradiction Analysis :
  • Higher temperatures (>60°C) in benzylation may degrade the methoxy group, reducing yield. Polar solvents (DMF) stabilize intermediates but require post-reaction dialysis .

Properties

IUPAC Name

2-bromo-1-fluoro-4-[(4-methoxyphenyl)methoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrFO2/c1-17-11-4-2-10(3-5-11)9-18-12-6-7-14(16)13(15)8-12/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQFAWMRJQBJGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC(=C(C=C2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 3-bromo-4-fluorophenol (2.18 g, 11.4 mmol) in DMF (15 mL) was added potassium carbonate (3.15 g, 22.8 mmol) portion wise at room temperature. The mixture was stirred at room temperature for 10 minutes then 4-methoxybenzyl chloride (1.55 mL, 11.4 mmol) was added drop wise. On completion of the addition the reaction was heated at 60° C. under nitrogen for 15 hours. The cooled reaction mixture was quenched with water (50 mL) and extracted with EtOAc (3×50 mL). The combined extracts were washed with 1M aqueous NaOH solution (50 mL) and brine (50 mL), then dried over anhydrous MgSO4, filtered and concentrated in vacuo to afford the crude title compound as an off-white solid in quantitative yield, 3.62 g.
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
3.15 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.55 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 3-bromo-4-fluorophenol (0.59 g) in tetrahydrofuran (7 ml) under nitrogen was added sodium hydride, 60% dispersion in mineral oil (0.13 g). The solution was stirred at room temperature. After 30 minutes a solution of 4-methoxybenzylbromide (0.62 g) was added in tetrahydrofuran (5 ml). The reaction mixture was stirred at 50° C. overnight. The reaction mixture was partitioned between dichloromethane and brine, then dried (MgSO4), the solvents were removed in vacuo to give a crude residue. This crude residue was purified using flash chromatography to give 2-bromo-1fluoro-4-(4-methoxy-benzyloxy)-benzene (0.71 g). To a solution of 2-bromo-1fluoro-4-(4-methoxy-benzyloxy)-benzene (0.33 g) in tetrahydrofuran (10 ml) under nitrogen was added triisopropylborate (0.29 ml). The mixture was cooled to −78° C. and 2.5M n-butyllithium solution in hexanes was added. The reaction mixture was stirred at −40° C. for 1 hour, then warmed to 20° C. and quenched with 2M hydrochloric acid (aq) (2 ml). The reaction mixture was warmed to room temperature and stirred for 1 hour. The reaction mixture was adjusted to pH 7 using saturated sodium bicarbonate solution, then partitioned between ethyl acetate and water, dried (MgSO4) and the solvents removed in vacuo to yield a crude residue (0.31 g). A mixture of this crude residue and pinacol (0.25 g) in toluene (10 ml) were stirred under reflux overnight in a Dean-Stark apparatus. The solvents were removed in vacuo, the residue was then partitioned between ethyl acetate and water, the combined organics were washed with water then brine and dried (MgSO4), the solvents were removed in vacuo to yield 2-[2-fluoro-5-(4-methoxy-benzyloxy-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxyborolane (0.28 g)
Quantity
0.59 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
0.13 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0.62 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Bromo-1-fluoro-4-((4-methoxybenzyl)oxy)benzene
2-Bromo-1-fluoro-4-((4-methoxybenzyl)oxy)benzene
2-Bromo-1-fluoro-4-((4-methoxybenzyl)oxy)benzene
2-Bromo-1-fluoro-4-((4-methoxybenzyl)oxy)benzene
2-Bromo-1-fluoro-4-((4-methoxybenzyl)oxy)benzene
2-Bromo-1-fluoro-4-((4-methoxybenzyl)oxy)benzene

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